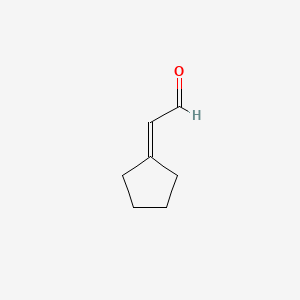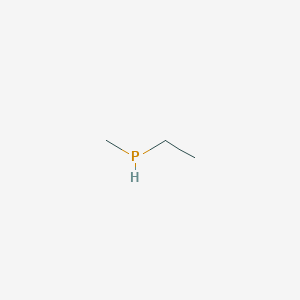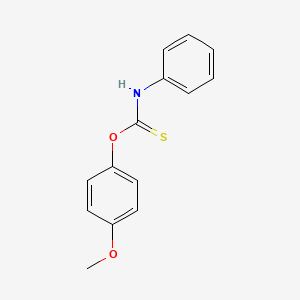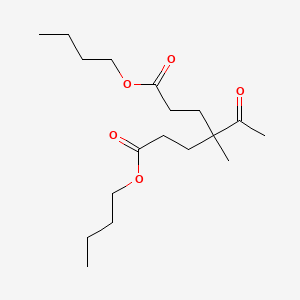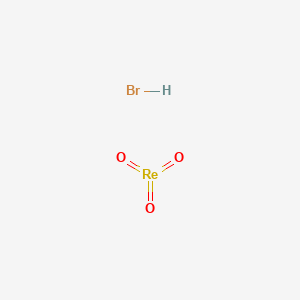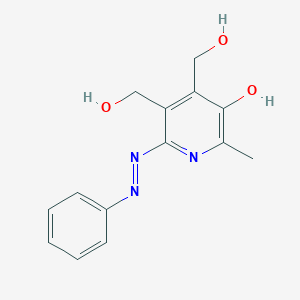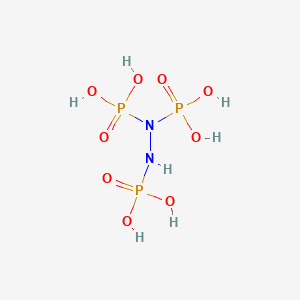
4-Tert-butyl-2-chlorophenyl 2-chloro-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Tert-butyl-2-chlorophenyl 2-chloro-2-methylpropanoate is an organic compound with a complex structure. It is characterized by the presence of a tert-butyl group, a chlorophenyl group, and a chloromethylpropanoate group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-2-chlorophenyl 2-chloro-2-methylpropanoate typically involves the reaction of 4-tert-butyl-2-chlorophenol with 2-chloro-2-methylpropanoic acid. The reaction is usually carried out in the presence of a catalyst and under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Techniques such as column distillation, magnetic stirring, and the use of cooling or heating baths are commonly employed .
Análisis De Reacciones Químicas
Types of Reactions
4-Tert-butyl-2-chlorophenyl 2-chloro-2-methylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the compound.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group would yield the corresponding carboxylic acid and alcohol .
Aplicaciones Científicas De Investigación
4-Tert-butyl-2-chlorophenyl 2-chloro-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Tert-butyl-2-chlorophenyl 2-chloro-2-methylpropanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
4-tert-Butyl-2-chlorophenol: Similar in structure but lacks the ester group.
2-Chloro-4-tert-butylphenol: Another related compound with slight structural differences.
Uniqueness
4-Tert-butyl-2-chlorophenyl 2-chloro-2-methylpropanoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides specific reactivity and properties that are not found in similar compounds .
Propiedades
Número CAS |
92522-77-5 |
|---|---|
Fórmula molecular |
C14H18Cl2O2 |
Peso molecular |
289.2 g/mol |
Nombre IUPAC |
(4-tert-butyl-2-chlorophenyl) 2-chloro-2-methylpropanoate |
InChI |
InChI=1S/C14H18Cl2O2/c1-13(2,3)9-6-7-11(10(15)8-9)18-12(17)14(4,5)16/h6-8H,1-5H3 |
Clave InChI |
LIJRLSPXDUFPHC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C=C1)OC(=O)C(C)(C)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



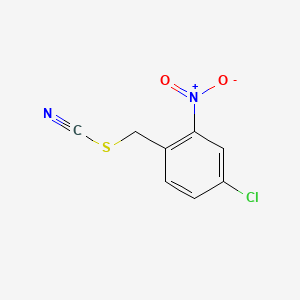
![{4-[Bis(2-chloroethyl)amino]phenyl}methanol](/img/structure/B14721663.png)
![Anthra[9,1,2-cde]benzo[13,14]pentapheno[3,4,5-klm]benzo[rst]pentaphene-13,26-dione](/img/structure/B14721667.png)
